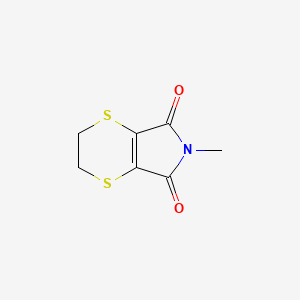
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- typically involves multiple stepsSubsequent steps involve the formation of pyrazole through the reaction between α,β-alkynyls and hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar multi-step synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of each reaction step.
Análisis De Reacciones Químicas
Types of Reactions
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 6-CHLOROMETHYL-2,3-DIHYDRO-(1,4)DITHIINO(2,3-C)PYRROLE-5,7-DIONE
- 6-PHENYL-2,3-DIHYDRO-(1,4)DITHIINO(2,3-C)PYRROLE-5,7-DIONE
- 6-(2-METHOXY-PHENYL)-2,3-DIHYDRO-(1,4)DITHIINO(2,3-C)PYRROLE-5,7-DIONE
Uniqueness
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its heterocyclic structure. This unique combination of elements and structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
34419-05-1 |
|---|---|
Fórmula molecular |
C7H7NO2S2 |
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
6-methyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C7H7NO2S2/c1-8-6(9)4-5(7(8)10)12-3-2-11-4/h2-3H2,1H3 |
Clave InChI |
INNXFNOPKIFUDJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(C1=O)SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)



![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
